1-tert-Butyl-2-methylbenzene (CAS 1074-92-6), commonly referred to as 2-tert-butyltoluene, is a highly sterically hindered aromatic hydrocarbon featuring a bulky tert-butyl group adjacent to a methyl group on a benzene ring. Presenting as a clear, colorless to light yellow liquid with a boiling point of approximately 200°C and a density of 0.89 g/cm³, it serves as a specialized building block in organic synthesis[1]. Unlike its more common para-substituted counterpart, the ortho-positioning of the tert-butyl group (kinetic diameter ~6.8 Å) imparts massive steric strain, making it a premium precursor for sterically encumbered ligands, specialized fine chemicals, and targeted oxidation to ortho-substituted benzoic acids.
Attempting to substitute 1-tert-Butyl-2-methylbenzene with the vastly cheaper and more abundant 4-tert-butyltoluene (the para-isomer) fundamentally compromises any synthetic route requiring ortho-steric shielding. In procurement and process chemistry, the para-isomer offers zero steric hindrance at the benzylic methyl position, rendering it useless for synthesizing highly encumbered ortho-tert-butyl derivatives like 2-tert-butylbenzoic acid [1]. Furthermore, because standard industrial Friedel-Crafts alkylation of toluene heavily favors the para-isomer and completely excludes the ortho-isomer due to catalyst pore-size constraints, buyers cannot generate the 1,2-substitution pattern in situ and must procure 1-tert-Butyl-2-methylbenzene as a dedicated, specialized starting material.
1-tert-Butyl-2-methylbenzene exhibits severe steric repulsion between the adjacent methyl and tert-butyl groups. Computational (B3LYP) and experimental thermochemical studies demonstrate that this ortho-substitution introduces approximately +27 kJ/mol of steric strain energy compared to its meta and para isomers [1].
| Evidence Dimension | Steric strain energy (Enthalpy of formation correction) |
| Target Compound Data | +27 kJ/mol steric interaction penalty |
| Comparator Or Baseline | 3-tert-butyltoluene and 4-tert-butyltoluene (0 kJ/mol relative ortho-strain) |
| Quantified Difference | +27 kJ/mol higher steric strain |
| Conditions | B3LYP calculations and Group Contribution (GC) experimental validation |
This massive steric bulk makes the compound an indispensable building block for synthesizing highly encumbered transition metal ligands that require strict spatial shielding.
Standard Friedel-Crafts alkylation of toluene with tert-butanol over zeolite catalysts (e.g., HY, Hβ) yields predominantly 4-tert-butyltoluene and 3-tert-butyltoluene, with 0% formation of 1-tert-butyl-2-methylbenzene due to kinetic and spatial constraints within the catalyst pores [1]. Consequently, this specific ortho-isomer cannot be generated in situ via bulk alkylation.
| Evidence Dimension | Isomer yield in standard zeolite-catalyzed toluene alkylation |
| Target Compound Data | 0% yield (trace/not found) |
| Comparator Or Baseline | 4-tert-butyltoluene (major kinetically favored product) |
| Quantified Difference | Complete exclusion of the ortho-isomer during standard bulk synthesis |
| Conditions | Vapor phase tert-butylation of toluene over large-pore zeolites (HY, Hβ, HMCM-22) at 473 K |
Buyers requiring ortho-tert-butyl derivatives cannot rely on cheap bulk alkylation of toluene and must procure this specific isomer as a dedicated starting material.
The liquid-phase oxidation of 1-tert-butyl-2-methylbenzene specifically yields 2-tert-butylbenzoic acid, a highly hindered building block used in pharmaceuticals and specialized coatings . Substituting with 4-tert-butyltoluene would yield the unhindered 4-tert-butylbenzoic acid, completely altering the downstream spatial profile of the resulting active pharmaceutical ingredient or polymer resin.
| Evidence Dimension | Downstream oxidation product geometry |
| Target Compound Data | Yields 2-tert-butylbenzoic acid (ortho-hindered carboxylate) |
| Comparator Or Baseline | 4-tert-butyltoluene (Yields 4-tert-butylbenzoic acid, unhindered carboxylate) |
| Quantified Difference | Shift from an unhindered para-carboxylate to a highly shielded ortho-carboxylate |
| Conditions | Liquid-phase oxidation with molecular oxygen and metal catalysts |
Procurement of the exact 1,2-isomer is mandatory for synthetic pathways requiring an ortho-tert-butyl directing or shielding group on a benzoic acid scaffold.
Leveraging its +27 kJ/mol steric strain, this compound is procured as a foundational building block for designing highly hindered transition metal ligands, where the ortho-tert-butyl group is required to shield the metal center and enforce specific coordination geometries [1].
It serves as the exclusive direct precursor for 2-tert-butylbenzoic acid via liquid-phase oxidation. This hindered carboxylic acid is a critical intermediate in the manufacture of specialized pharmaceuticals, agrochemicals, and sterically shielded polymer resins .
Due to its extreme 1,2-steric clash, it is widely procured as a standard model compound in physical organic chemistry to study the limits of ortho-steric hindrance, reaction kinetics, and electrophilic aromatic substitution behavior under severe spatial constraints [1].
Flammable;Acute Toxic;Irritant;Environmental Hazard